

# 2-Methylimidazo[1,2-a]pyridin-6-amine chemical properties

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## Compound of Interest

**Compound Name:** 2-Methylimidazo[1,2-a]pyridin-6-amine

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An In-depth Technical Guide to the Chemical Properties of **2-Methylimidazo[1,2-a]pyridin-6-amine**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Methylimidazo[1,2-a]pyridin-6-amine**, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development who are working with or exploring the applications of the imidazo[1,2-a]pyridine scaffold. This document delves into the core chemical properties, synthesis, reactivity, and characterization of this molecule, offering field-proven insights into its utility.

The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural characteristics have led to its incorporation into several marketed drugs, including the anxiolytic Alpidem and the hypnotic Zolpidem.<sup>[1]</sup> Derivatives of this scaffold exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.<sup>[1][2]</sup> **2-Methylimidazo[1,2-a]pyridin-6-amine** serves as a crucial building block, providing multiple reactive sites for the synthesis of diverse chemical libraries aimed at discovering novel therapeutic agents.

## Core Physicochemical and Computational Properties

Understanding the fundamental properties of **2-Methylimidazo[1,2-a]pyridin-6-amine** is the first step in its effective application. These properties dictate its solubility, stability, and pharmacokinetic potential.

Property	Value	Source
CAS Number	860258-05-5	[3]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>3</sub>	[3]
Molecular Weight	147.18 g/mol	[3]
Appearance	Solid (form)	[4]
Solubility	Slightly soluble in water	[5]
Storage Conditions	4°C, protect from light	[3]
Topological Polar Surface Area (TPSA)	43.32 Å <sup>2</sup>	[3]
LogP (calculated)	1.22	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	3	[3]
Rotatable Bonds	0	[3]

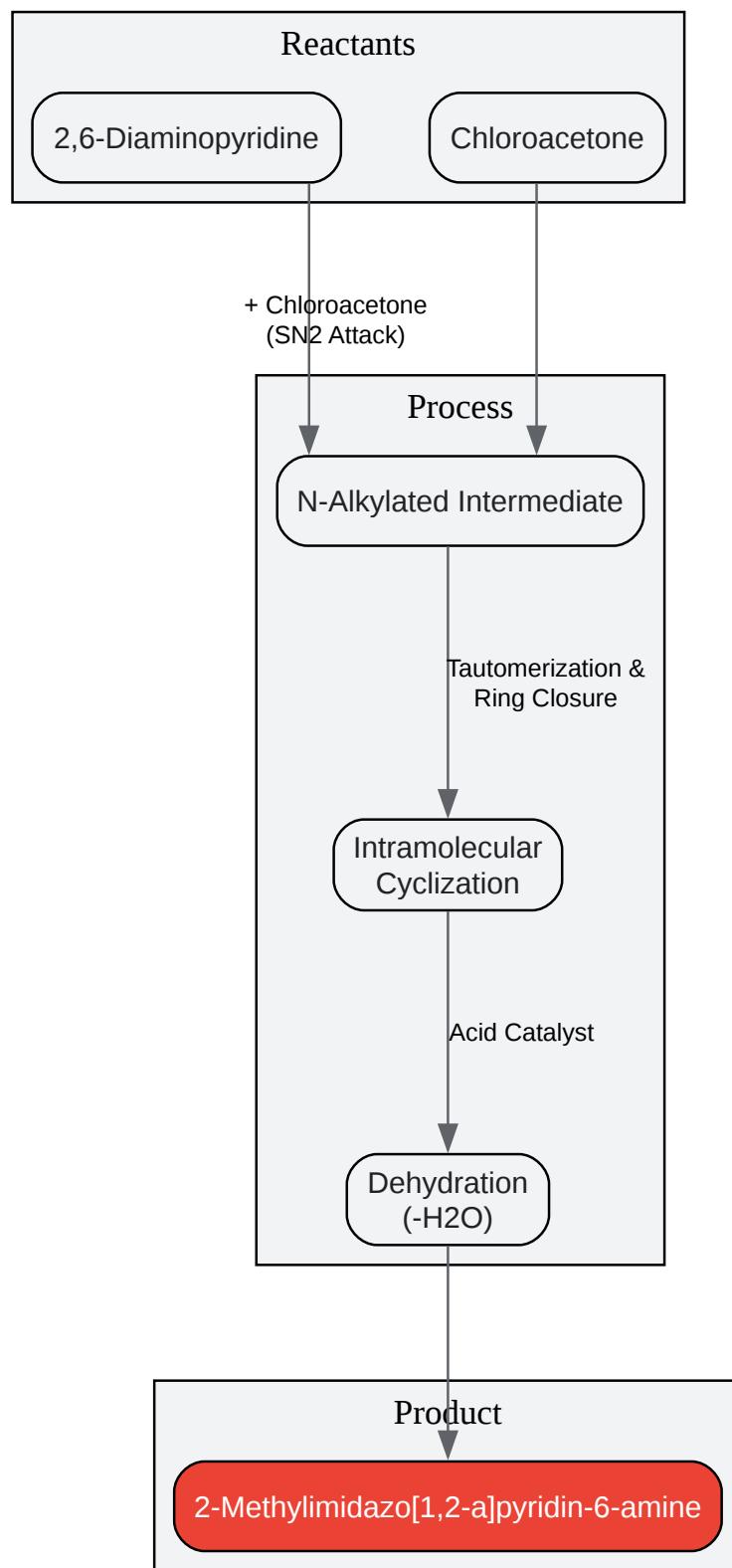
Note: An alternative CAS number, 97990-19-7, is also associated with this compound, potentially from a different supplier or registration.[6]

## Synthesis and Mechanistic Insights

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with the most common and robust method being the condensation reaction between a 2-aminopyridine derivative and an  $\alpha$ -haloketone.[7] This reaction, often referred to as a variation of the Tschitschibabin reaction, provides a direct and efficient route to the fused heterocyclic system.

## General Synthetic Pathway

The synthesis of **2-Methylimidazo[1,2-a]pyridin-6-amine** typically starts with 2,6-diaminopyridine. The reaction proceeds via an initial SN2 reaction where the more nucleophilic endocyclic nitrogen of the aminopyridine attacks the  $\alpha$ -carbon of chloroacetone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring. The choice of a mild acid catalyst facilitates the dehydration step.

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Caption: General workflow for the synthesis of the imidazo[1,2-a]pyridine core.

## Example Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methodologies for forming the imidazo[1,2-a]pyridine scaffold.[\[8\]](#)

- Materials:

- 2,6-Diaminopyridine (1.0 eq)
- Chloroacetone (1.0 eq)
- Ethanol (as solvent)
- Acetic Acid (catalytic amount, ~30 drops for a 0.3 mol scale)
- Magnesium sulfate (for drying)

- Procedure:

- In a suitable round-bottom flask, dissolve 2,6-diaminopyridine in ethanol.
- To this solution, add chloroacetone dropwise while stirring.
- Add a catalytic amount of acetic acid to the mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.

- Work-up and Purification:

- Remove the ethanol under reduced pressure using a rotary evaporator.
- Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic phases and dry over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the organic solvent to obtain the crude product.
- Purify the crude material using column chromatography on silica gel to yield pure **2-Methylimidazo[1,2-a]pyridin-6-amine**.

## Spectroscopic Characterization

Structural confirmation of **2-Methylimidazo[1,2-a]pyridin-6-amine** relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected data can be reliably predicted based on analysis of closely related analogues.<sup>[7][9]</sup>

Technique	Expected Observations
<sup>1</sup> H NMR	~2.4-2.6 ppm (s, 3H): Singlet for the C2-methyl protons. ~6.5-7.5 ppm (m): Aromatic protons on the pyridine ring. The exact shifts and coupling patterns depend on the electronic effects of the amine group. ~7.5-8.0 ppm (s, 1H): Singlet for the C3-proton on the imidazole ring. Amine Protons: A broad singlet, chemical shift is solvent-dependent.
<sup>13</sup> C NMR	~14-16 ppm: C2-methyl carbon. ~105-145 ppm: Aromatic carbons of the fused ring system. The carbon bearing the amine group (C6) would be significantly upfield. ~140-150 ppm: Quaternary carbons of the ring junction.
LC-MS (ESI+)	Expected [M+H] <sup>+</sup> peak at m/z ≈ 147.18.

Note: NMR spectra should be acquired in a suitable deuterated solvent such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>. For detailed structural elucidation, 2D-NMR experiments (COSY, HSQC, HMBC) are recommended.<sup>[10]</sup>

## Chemical Reactivity and Drug Design Insights

The reactivity of **2-Methylimidazo[1,2-a]pyridin-6-amine** is governed by the interplay between the electron-rich imidazo[1,2-a]pyridine core and the functional groups attached to it.

## Key Reactive Sites

- **C3 Position:** The C3 position of the imidazole ring is highly nucleophilic and is the primary site for electrophilic substitution. This is a well-documented characteristic of the imidazo[1,2-a]pyridine scaffold.<sup>[2]</sup> Reactions such as the aza-Friedel–Crafts reaction, Vilsmeier-Haack formylation, and Mannich reaction readily occur at this position, allowing for the introduction of diverse substituents.<sup>[2][8]</sup>
- **6-Amino Group:** The primary amine at the C6 position is a key handle for derivatization. It can readily undergo acylation, sulfonylation, alkylation, or be used in coupling reactions to build more complex molecules. This functional group is critical for modulating the compound's polarity, solubility, and ability to form hydrogen bonds with biological targets.

Caption: Key reactive sites on the **2-Methylimidazo[1,2-a]pyridin-6-amine** scaffold.

## Applications in Research and Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its derivatives have been investigated for a multitude of therapeutic applications.

- **Antituberculosis Agents:** The scaffold is present in compounds that show significant activity against *Mycobacterium tuberculosis*, including multi-drug resistant strains.
- **Anticancer Agents:** Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some acting as Cyclin-Dependent Kinase (CDK) inhibitors.<sup>[8][11]</sup>
- **Neurodegenerative Diseases:** The structural properties of imidazo[1,2-a]pyridines make them suitable for designing ligands that can cross the blood-brain barrier. They have been used to develop imaging agents for  $\beta$ -amyloid plaques implicated in Alzheimer's disease.<sup>[9]</sup>
- **Antimicrobial Agents:** The fusion of the imidazo[1,2-a]pyridine core with other heterocyclic systems has yielded compounds with moderate to good activity against bacteria such as *S. aureus* and *E. coli*.<sup>[7]</sup>

**2-Methylimidazo[1,2-a]pyridin-6-amine** is a valuable starting material for exploring all these applications, providing a robust platform for generating novel chemical entities with tailored pharmacological profiles.

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